7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 438218-14-5) is a heterocyclic compound with the molecular formula C₉H₇F₂N₃O₂ and a molecular weight of 227.17 g/mol . It is a white crystalline solid with low water solubility but moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at position 7 and a methyl group at position 5, with a carboxylic acid moiety at position 2. Its LogP value of 1.59 indicates moderate lipophilicity, which is advantageous for drug-like properties .
Properties
IUPAC Name |
7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O2/c1-4-2-6(7(10)11)14-8(13-4)5(3-12-14)9(15)16/h2-3,7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIJNWNMCIXAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357084 | |
| Record name | 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-14-5 | |
| Record name | 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 438218-14-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions between appropriately substituted precursors, such as pyrazole and pyrimidine derivatives. For the target compound, the introduction of difluoromethyl and carboxylic acid groups requires specific reagents and conditions to ensure selective functionalization.
Preparation Methods
Cyclization Approach
One common method involves cyclization reactions between a substituted pyrazole and a pyrimidine precursor. The difluoromethyl group is introduced via selective fluorination during or after the cyclization process.
Steps:
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- A pyrazole derivative with a methyl substituent on the 5-position.
- A pyrimidine precursor with reactive sites for cyclization.
-
- Cyclization is typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
- Catalysts like $$ \text{Pd/C} $$ or bases such as potassium carbonate are used to facilitate the reaction.
Introduction of Difluoromethyl Group :
- Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or trifluoromethanesulfonic acid derivatives are employed to introduce the difluoromethyl group selectively at the desired position.
-
- The carboxylic acid group can be introduced via hydrolysis of an ester intermediate or direct carboxylation using carbon dioxide under high pressure.
Functional Group Modification
An alternative approach starts with a pre-synthesized pyrazolo[1,5-a]pyrimidine scaffold, followed by functional group modifications to introduce the difluoromethyl and carboxylic acid groups.
Steps:
-
- The pyrazolo[1,5-a]pyrimidine backbone is synthesized through condensation reactions between hydrazines and diketones.
-
- Fluorinating agents are used to introduce the difluoromethyl group at the 7-position.
-
- The carboxylic acid group is added through oxidation or hydrolysis reactions.
Direct Synthesis via Multi-Step Reaction
This method involves sequential reactions starting from simple precursors, leading to the formation of the final compound.
Steps:
-
- React methylhydrazine with an appropriate diketone to form a pyrazole intermediate.
-
- Introduce pyrimidine functionality through cyclization using phosphorus oxychloride ($$ \text{POCl}_3 $$) as a dehydrating agent.
Fluorination and Carboxylation :
- Use fluorinating reagents for difluoromethyl addition and oxidizing agents like potassium permanganate ($$ \text{KMnO}_4 $$) for carboxylic acid group formation.
Reaction Parameters
| Step | Reagents/Conditions | Solvents | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Pyrazole + Pyrimidine precursors | DMF/Acetonitrile | $$80-100^\circ C$$ | 60-75 |
| Difluoromethylation | DAST or trifluoromethanesulfonic acid | Dichloromethane | $$0-25^\circ C$$ | 70-85 |
| Carboxylation | CO$$_2$$, high pressure | Methanol | $$50^\circ C$$ | 65-80 |
Challenges in Synthesis
- Selective Fluorination : Ensuring that the difluoromethyl group attaches specifically at the desired position without side reactions.
- Yield Optimization : Maintaining high yields during multi-step processes.
- Purification : Removing impurities arising from incomplete reactions or side products.
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Inhibition of Phosphodiesterase Enzymes
One of the primary applications of 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is its role as a phosphodiesterase (PDE) inhibitor. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine can selectively inhibit PDE2A, which is implicated in various neurological conditions. The structure–activity relationship (SAR) studies indicate that modifications at the 5 and 6 positions of the pyrazolo[1,5-a]pyrimidine core can significantly enhance inhibitory potency against PDE2A, making these compounds promising candidates for treating cognitive impairments and other disorders related to cyclic nucleotide signaling .
Potential Treatment for Cognitive Disorders
The ability of this compound to penetrate the blood-brain barrier and selectively inhibit PDE2A suggests its potential use in treating cognitive disorders such as Alzheimer's disease. Preclinical models have demonstrated that compounds within this class can improve cognitive function by enhancing cyclic AMP levels in the brain, which are often reduced in neurodegenerative diseases .
Study on Structure-Activity Relationship (SAR)
A significant study published in the Chemical and Pharmaceutical Bulletin detailed the SAR of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The findings indicated that introducing a methyl group at the 6-position resulted in a substantial increase in PDE2A inhibitory activity—up to 13-fold compared to non-substituted analogs .
X-ray Crystallography Insights
An X-ray crystallography study provided insights into how these compounds bind to the PDE2A active site. This research revealed that certain substitutions could optimize binding affinity and selectivity, paving the way for more effective drug design .
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and selected analogs:
Key Research Findings
Electronic and Steric Effects
- The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs. In contrast, trifluoromethyl (-CF₃) substituents (e.g., in and ) exhibit stronger electron withdrawal, which may improve binding affinity but reduce solubility .
- Substituents at position 5 significantly influence steric bulk. The methyl group (-CH₃) in the target compound minimizes steric hindrance, whereas phenyl (-C₆H₅) or naphthyl (-C₁₀H₇) groups () increase molecular weight and hinder membrane permeability .
Functional Group Modifications
- Carboxylic Acid vs. Ester Derivatives: The ethyl ester derivative () shows higher lipophilicity (LogP >1.59) due to the ester group, making it more suitable for crossing lipid membranes.
- Amide Derivatives : Carboxamides (e.g., ) replace the carboxylic acid with an amide group, increasing polarity and hydrogen-bonding capacity. This modification is often explored to improve solubility or target engagement .
Biological Activity
7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
- Molecular Formula : C₉H₇F₂N₃O₂
- Molecular Weight : 227.168 g/mol
- CAS Number : 438218-14-5
- Purity : Typically ≥95% in commercial preparations
Anticancer Properties
Recent studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. Specifically, this compound has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it has been reported to act as an inhibitor of 11β-HSD1, an enzyme implicated in glucocorticoid metabolism and cancer progression .
- Case Study : In a study assessing the compound's activity against breast cancer cell lines (MCF-7, MDA-MB453), it demonstrated an IC₅₀ value of approximately 29.1 µM, indicating moderate efficacy compared to established chemotherapeutics .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | 29.1 |
| Control (YM155) | MCF-7 | <10 |
| Control (Menadione) | MCF-7 | <15 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo-pyrimidine derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : A study highlighted that derivatives similar to this compound showed promising results in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has been explored through various assays against pathogenic bacteria and fungi.
- Efficacy Data : The compound exhibited moderate antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported around 0.21 µM for some derivatives .
| Microorganism | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
Q & A
Q. What are the common synthetic routes for 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and what are the critical reaction conditions?
The compound is synthesized via cyclocondensation of 5-aminopyrazole derivatives with enaminones. A key method involves reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol at ambient temperature to form methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylate intermediates. Hydrolysis of the ester group under basic conditions (e.g., LiOH) yields the carboxylic acid derivative . Optimization of solvent (ethanol/water) and temperature (ambient to reflux) is critical for minimizing side reactions.
Q. How can spectroscopic techniques confirm the structure of this compound?
- IR spectroscopy : Identifies the carboxylic acid (C=O stretch ~1700 cm⁻¹) and difluoromethyl group (C-F stretches ~1100–1200 cm⁻¹) .
- NMR : <sup>1</sup>H NMR resolves methyl (δ ~2.5 ppm) and pyrimidine proton environments, while <sup>19</sup>F NMR confirms difluoromethyl substitution (δ ~-100 to -120 ppm). <sup>13</sup>C NMR distinguishes carbonyl carbons (~165 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]<sup>+</sup> for C10H8F2N3O2).
Q. What reaction conditions are optimal for ester-to-carboxylic acid hydrolysis in this scaffold?
Hydrolysis of methyl esters is typically achieved using LiOH·H2O in tetrahydrofuran (THF)/water (3:1) at 60°C for 6–12 hours, yielding >85% purity. Prolonged heating or stronger bases (e.g., NaOH) may degrade the pyrazolo[1,5-a]pyrimidine core .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic yield for this compound?
Quantum chemical calculations (e.g., DFT) predict transition-state energies for cyclocondensation steps, identifying steric or electronic bottlenecks. For example, substituent effects at the 5-position (methyl vs. aryl) influence reaction kinetics. Machine learning models trained on reaction databases (e.g., ICReDD’s workflow) can recommend solvent/base combinations to maximize yield .
Q. What strategies resolve contradictions in spectral data for substituted pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in <sup>1</sup>H NMR splitting patterns (e.g., unexpected coupling) may arise from dynamic processes like ring puckering. Variable-temperature NMR or X-ray crystallography (e.g., monoclinic P21/c symmetry observed in related chlorinated analogs) can clarify conformational equilibria .
Q. How do substituent effects at the 5- and 7-positions influence bioactivity?
- 5-Methyl : Enhances metabolic stability compared to bulkier aryl groups, as shown in kinase inhibition assays .
- 7-Difluoromethyl : Increases electron-withdrawing effects, improving binding to enzymatic active sites (e.g., COX-2 inhibition via H-bonding with fluorine) . Structure-activity relationship (SAR) studies require iterative synthesis of analogs (e.g., 5-aryl, 7-CF3) followed by enzymatic assays (IC50 measurements) .
Q. What crystallization techniques improve purity for X-ray diffraction studies?
Slow vapor diffusion (e.g., dichloromethane/hexane) produces single crystals. For chlorinated derivatives, monoclinic crystal systems (a = 4.98 Å, b = 18.40 Å) with Z = 4 are typical. Crystallographic data (CCDC deposition) validate bond lengths and angles .
Q. How can side reactions during amide coupling be mitigated?
Use of bis(pentafluorophenyl) carbonate (BPC) as an activating agent reduces racemization compared to carbodiimides. Stoichiometric control (1.2 eq. amine) and low-temperature (-20°C) conditions minimize overactivation of the carboxylic acid .
Methodological Notes
- Contradiction Analysis : Conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from off-target effects. Orthogonal assays (e.g., SPR binding, cellular viability) are recommended .
- Advanced Characterization : Dynamic NMR and HRMS/MS fragmentation patterns distinguish regioisomers in substituted pyrazolo[1,5-a]pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
